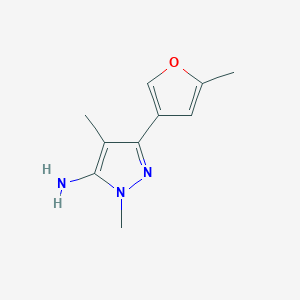![molecular formula C9H17N5 B13062107 1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that features a piperidine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and triazole moieties in its structure suggests that it may exhibit diverse biological activities.
Preparation Methods
The synthesis of 1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-[(1-Methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-[(1-Methylpiperidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Another structural isomer with the methyl group at a different position on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
1-[(1-methylpiperidin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c1-13-4-2-3-8(5-13)6-14-7-11-9(10)12-14/h7-8H,2-6H2,1H3,(H2,10,12) |
InChI Key |
FLPPXXIPEUBHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


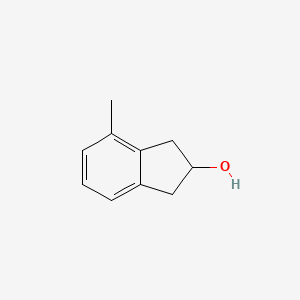
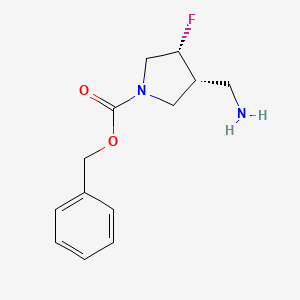
![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
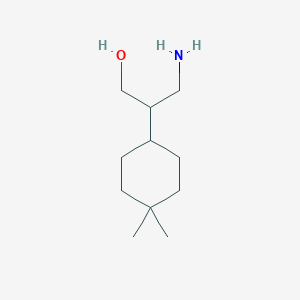
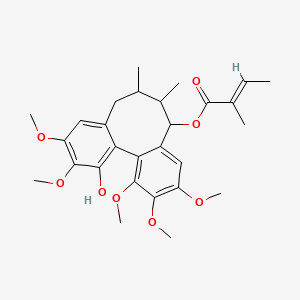

![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
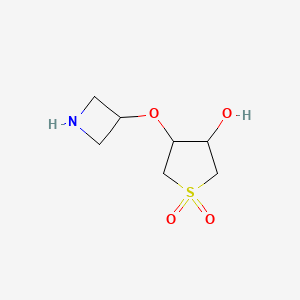

![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)
